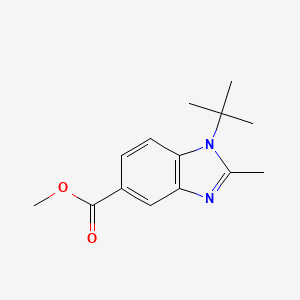

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of 1-tert-butyl-2-methyl-1H-benzimidazole with methyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

化学反应分析

Types of Reactions

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

科学研究应用

Medicinal Chemistry

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific cellular pathways. Research indicates that it may act as a PRMT5 inhibitor, which is crucial in cancer cell proliferation and survival .

Materials Science

In materials science, the compound's unique chemical structure lends itself to applications in:

- Polymer Chemistry : It can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.

Environmental Chemistry

The compound has potential applications in environmental studies:

- Pollutant Degradation : Investigations into its ability to degrade environmental pollutants have shown promise, particularly in the breakdown of organic contaminants in water sources.

Case Studies

作用机制

The exact mechanism of action for Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate is not well-defined. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes . The benzimidazole ring structure is known to bind to multiple receptors, which may contribute to its biological activities .

相似化合物的比较

Similar Compounds

- Methyl 1-tert-butyl-2-methyl-1H-benzimidazole-5-carboxylate

- 1-tert-butyl-2-methylbenzene

- Indole derivatives

Uniqueness

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties.

生物活性

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS Number: 1414029-55-2) is a synthetic compound with a molecular formula of C14H18N2O2 and a molecular weight of 246.31 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.

Molecular Structure:

- Molecular Formula: C14H18N2O2

- Molecular Weight: 246.31 g/mol

Physical Properties:

- Density: Not available

- Boiling Point: Not available

- Melting Point: Not available

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-tert-butyl-2-methyl-1H-benzimidazole with methyl chloroformate under basic conditions. The optimization of reaction conditions is crucial for maximizing yield and purity in both laboratory and industrial settings .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro evaluations have shown that it can inhibit the growth of various bacterial strains. For example, derivatives of similar benzodiazole compounds have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Benzodiazole Derivative | Staphylococcus aureus | 3.125 |

| Control (Isoniazid) | Staphylococcus aureus | 0.25 |

| Control (Ciprofloxacin) | Escherichia coli | 2 |

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with enzymes and receptors that play critical roles in cellular signaling pathways. This interaction could lead to altered gene expression and inhibition of cell proliferation in both microbial and cancerous cells .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study focusing on the antimicrobial properties of benzodiazole derivatives found that compounds similar to this compound displayed significant activity against various pathogens, supporting its potential use as an antibacterial agent.

Case Study 2: Anticancer Research

Another investigation into the anticancer effects of benzodiazole derivatives highlighted their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. These findings suggest that this compound may possess similar properties warranting further research.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, tert-butyl groups can be introduced using tert-butyl halides in polar aprotic solvents (e.g., DMF or DMSO) under elevated temperatures (80–120°C). Boronate ester intermediates (e.g., tetramethyl-1,3,2-dioxaborolane) may facilitate Suzuki-Miyaura couplings for aromatic ring functionalization . Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How is the compound characterized to confirm its structure?

- Methodology : Use a combination of NMR (¹H, ¹³C, DEPT-135 for stereochemistry), FTIR (to confirm ester carbonyl and benzodiazole ring vibrations), and HPLC (for purity >95%). Mass spectrometry (ESI-MS or HRMS) validates the molecular ion peak. X-ray crystallography (if crystalline) provides definitive structural confirmation, as seen in related tert-butyl benzodiazole derivatives .

Q. What solvents are optimal for dissolving this compound?

- Methodology : The compound is highly lipophilic due to the tert-butyl group. Test solubility in DMSO, DMF, or dichloromethane. For aqueous compatibility, use co-solvents like ethanol or acetonitrile (up to 10% v/v). Solubility assays should include dynamic light scattering (DLS) to detect aggregation .

Q. What preliminary biological assays are recommended for this compound?

- Methodology : Screen for antimicrobial activity using minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. For enzyme inhibition, employ fluorescence-based assays (e.g., kinase or protease targets). Cytotoxicity can be assessed via MTT assays on human cell lines, though preliminary data may require validation due to limited toxicity studies .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in substitution reactions?

- Methodology : Compare reaction rates with analogs lacking the tert-butyl group. Use kinetic studies (e.g., monitoring by HPLC) and DFT calculations to map transition states. Bulky groups may slow nucleophilic aromatic substitution but enhance regioselectivity in cross-coupling reactions. Steric parameters (e.g., Tolman cone angles) can be correlated with yields .

Q. How to resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology : Employ variable-temperature NMR to assess dynamic effects (e.g., hindered rotation). Deuterated solvents (e.g., DMSO-d₆) reduce signal splitting. For ambiguous peaks, use 2D techniques (COSY, HSQC) or compare with computed NMR spectra (Gaussian or ADF software) .

Q. What strategies mitigate thermal decomposition during high-temperature reactions?

- Methodology : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. Optimize reactions under microwave-assisted conditions (shorter durations, lower bulk temperatures). Add stabilizers like BHT (butylated hydroxytoluene) or conduct reactions under inert atmospheres .

Q. How to design a stability study for long-term storage of the compound?

- Methodology : Conduct accelerated stability testing at 40°C/75% RH over 6 months. Monitor degradation via HPLC and LC-MS. For pH stability, incubate in buffers (pH 1–13) and track ester hydrolysis by IR. Store in amber vials under argon to prevent oxidation .

Q. What computational approaches predict binding affinity for molecular targets?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) against crystallographic protein structures (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability. QSAR models can link electronic descriptors (HOMO-LUMO gaps) to bioactivity .

Q. How to address low yields in large-scale synthesis?

- Methodology : Optimize stoichiometry via Design of Experiments (DoE) software (e.g., MODDE). Switch to flow chemistry for better heat/mass transfer. Use catalysts (e.g., Pd/C for hydrogenation) or switch solvents (e.g., THF for better mixing). Pilot-scale trials (>100 g) require hazard analysis (HIRA) .

Q. Notes on Data Reliability

- Contradictions : Limited toxicity data ( ) necessitate independent validation of biological assays. Structural analogs ( ) provide indirect insights but may not fully predict behavior.

- Gaps : No ecological or biodegradation data exists; researchers must conduct OECD 301/302 tests for environmental risk assessments .

属性

IUPAC Name |

methyl 1-tert-butyl-2-methylbenzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9-15-11-8-10(13(17)18-5)6-7-12(11)16(9)14(2,3)4/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHLNYMCIDPRRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C(C)(C)C)C=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。